(1-Chloro)tetrafluoro-1-iodoethane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

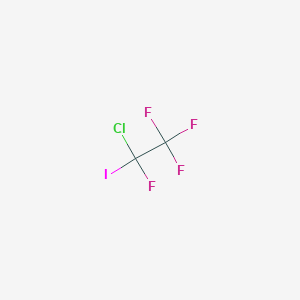

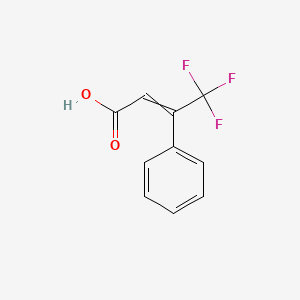

1-Chloro tetrafluoro 1-iodoethane is a chemical compound with the molecular formula C2ClF4I. It has a molecular weight of 262.371.

Synthesis Analysis

The synthesis of 1-Chloro tetrafluoro 1-iodoethane can be achieved from 1,2-Dichloro-2-iodo-1,1,2-trifluoroethane1.

Molecular Structure Analysis

The molecular structure of 1-Chloro tetrafluoro 1-iodoethane consists of two carbon atoms, one chlorine atom, four fluorine atoms, and one iodine atom1.

Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions involving 1-Chloro tetrafluoro 1-iodoethane.Physical And Chemical Properties Analysis

1-Chloro tetrafluoro 1-iodoethane has a boiling point of 56°C and a predicted density of 2.308±0.06 g/cm31.Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

(1-Chloro)tetrafluoro-1-iodoethane has been studied for its potential in the decarboxylation processes, offering a method for preparing 1,1,1,2-tetrafluoro2-iodoethane. This process involves a reaction mechanism with the formation of a CF3CFI anion, indicating its utility in synthesizing fluorinated organic compounds (Igumnov, 2022).

Electrophilic Fluorination

Electrophilic fluorination is a significant area of research where (1-Chloro)tetrafluoro-1-iodoethane plays a critical role. The compound serves as a key electrophilic fluorinating agent, highlighting its importance in introducing fluorine into organic molecules. This process is crucial for the synthesis of organofluorine compounds, demonstrating the compound's applicability in creating a wide range of fluorinated organic products (Singh & Shreeve, 2004).

Photocatalytic Radical Addition

The photocatalytic radical addition of terminal alkenes with (1-Chloro)tetrafluoro-1-iodoethane under blue LED light irradiation represents another innovative application. This method produces 1,1,2,2-tetrafluoro-4-iodoalkanes or 1,1,2,2-tetrafluoroalkenes in good yields. The process underscores the compound's versatility in photocatalytic applications, enabling the synthesis of fluorinated alkanes and alkenes with potential utility in various chemical industries (Voltrová, 2017).

Oxidation Reactions

A study on the preparation of a tetracoordinate 1,2-iodoxetane by the fluorination of a tricoordinate 1,2-iodoxetane with xenon difluoride followed by hydrolysis presented (1-Chloro)tetrafluoro-1-iodoethane's application in oxidation reactions. This compound effectively oxidized alcohols and sulfides to the corresponding aldehydes, ketones, and sulfoxides, showcasing its utility in mild conditions (Kano et al., 2004).

Versatile Mediator or Catalyst

(1-Chloro)tetrafluoro-1-iodoethane's role extends to serving as a mediator or catalyst in organic synthesis. Its effectiveness as a strong oxidant facilitates various "fluorine-free" functionalizations of organic compounds, including transformations of oxidizable functional groups and gold-catalyzed oxidative coupling reactions. This versatility underscores the compound's broad applicability in enhancing the efficiency and selectivity of chemical reactions (Stavber, 2011).

Safety And Hazards

1-Chloro tetrafluoro 1-iodoethane is classified as toxic and light sensitive1. It is important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation2.

Zukünftige Richtungen

While specific future directions for 1-Chloro tetrafluoro 1-iodoethane are not mentioned in the literature, it’s worth noting that research into similar compounds continues to be a topic of interest34.

Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.

Eigenschaften

IUPAC Name |

1-chloro-1,2,2,2-tetrafluoro-1-iodoethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2ClF4I/c3-1(4,8)2(5,6)7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIPETVAKXQJPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)I)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF4I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342827 |

Source

|

| Record name | (1-Chloro)tetrafluoro-1-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Chloro)tetrafluoro-1-iodoethane | |

CAS RN |

754-23-4 |

Source

|

| Record name | (1-Chloro)tetrafluoro-1-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1349004.png)

![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)